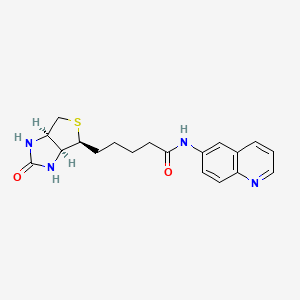

Biotinyl-6-aminoquinoline

Vue d'ensemble

Description

Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm . It is a derivative of biotin, which is a water-soluble vitamin that plays a crucial role in various metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Biotinyl-6-aminoquinoline can be synthesized through the Schotten-Baumann amide formation reaction. This involves the reaction of biotin with 6-aminoquinoline in the presence of an acid . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Schotten-Baumann reaction. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Biotinyl-6-aminoquinoline primarily undergoes substitution reactions due to the presence of the amino group on the quinoline ring. It can also participate in coupling reactions to form biotinylated derivatives.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve reagents such as halogenated compounds and bases like sodium hydroxide.

Coupling Reactions: These reactions often use reagents like carbodiimides or succinimide esters to facilitate the formation of amide bonds.

Major Products: The major products formed from these reactions are biotinylated derivatives, which can be used in various biochemical assays.

Applications De Recherche Scientifique

Role in Biotinidase Activity

Biotinyl-6-aminoquinoline serves as an artificial substrate for the enzyme biotinidase, which is crucial for recycling biotin in the body. The compound can be used to measure biotinidase activity through fluorometric assays, providing a sensitive method for diagnosing biotinidase deficiency. This deficiency can lead to neurological and cutaneous disorders if untreated.

Case Study: Biotinidase Deficiency Diagnosis

A study involving 1434 patients screened for biotinidase deficiency demonstrated the effectiveness of using this compound as a substrate. Of these patients, 9 exhibited low biotinidase activity, leading to diagnoses of profound and partial deficiencies. The use of this compound allowed for accurate biochemical screening, which is essential for early diagnosis and management of the condition .

Cancer Research Applications

This compound has shown potential anti-proliferative effects against various cancer cell lines. Research indicates that it may inhibit the growth of cancer cells, suggesting its possible use in developing novel anti-cancer therapies.

Case Study: Anti-Cancer Properties

In laboratory settings, studies have indicated that this compound can effectively inhibit the proliferation of specific cancer cell lines. Although the exact mechanisms are still being investigated, these findings underscore its potential as a therapeutic agent in cancer treatment .

Diagnostic Tool for Bladder Cancer

Recent research has explored the use of this compound in identifying biomarkers for bladder cancer. By analyzing urinary samples from patients and healthy individuals, researchers aim to develop novel diagnostic tools that could enhance early detection and treatment strategies.

Preliminary Findings

While further validation is necessary, initial studies suggest that this compound could play a significant role in bladder cancer diagnostics by facilitating the identification of specific biomarkers .

Mécanisme D'action

Biotinyl-6-aminoquinoline acts as a substrate for biotinidase, an enzyme that cleaves biotin from biocytin or biotinylated peptides. The cleavage of biotin from this compound results in the release of a fluorescent product, which can be measured to determine biotinidase activity . This mechanism is crucial for diagnosing biotinidase deficiency and studying biotin metabolism.

Comparaison Avec Des Composés Similaires

- Biotin hydrazide

- 5-(Biotinamido)pentylamine

- N-(2-Aminoethyl)biotinamide

- N-(quinolin-6-yl)acetamide

Comparison: Biotinyl-6-aminoquinoline is unique due to its fluorescent properties, which make it particularly useful in analytical and diagnostic applications. Unlike other biotinylated compounds, it provides a direct and measurable fluorescent signal upon enzymatic cleavage, enhancing its utility in biochemical assays .

Activité Biologique

Biotinyl-6-aminoquinoline (BAQ) is a synthetic compound with significant biological activity, particularly in cancer research and enzyme assays. This article explores its mechanisms of action, applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 370.47 g/mol

- CAS Number : 91853-89-3

The presence of a biotinyl group enhances its solubility and biological activity, making it a valuable tool in biochemical research and diagnostics.

BAQ functions primarily as a substrate for quinolinate synthase, an enzyme involved in the synthesis of nicotinic acid. This property allows researchers to study the inhibition of quinolinate synthase, which may lead to novel therapeutic approaches for various diseases, particularly cancer .

Anti-Proliferative Effects

Research indicates that BAQ exhibits anti-proliferative effects on various cancer cell lines. In vitro studies have shown that BAQ can inhibit the growth of cancer cells, suggesting potential applications in developing new anti-cancer therapies . The exact mechanisms are still under investigation but may involve interactions with metabolic pathways crucial for cell proliferation.

Applications in Cancer Research

BAQ has been utilized in several studies related to cancer diagnostics and treatment:

- Cancer Cell Growth Inhibition : In laboratory settings, BAQ has demonstrated the ability to inhibit cancer cell growth effectively. For instance, studies involving laboratory mice have shown promising results in reducing tumor sizes when treated with BAQ .

- Bladder Cancer Biomarkers : A notable application of BAQ is its use in identifying potential biomarkers for bladder cancer. Researchers analyzed urinary samples from bladder cancer patients using BAQ to differentiate between healthy individuals and those with the disease. This approach holds promise for developing novel diagnostic tools .

Case Studies

Several case studies highlight the biological activity of BAQ:

- Study on Biotinidase Activity : A study utilized BAQ as an artificial substrate to measure biotinidase activity, which is crucial for biotin metabolism. The results indicated that BAQ could serve as an effective tool for diagnosing biotinidase deficiency, a genetic disorder affecting biotin recycling .

- Fluorescent Probe Applications : Due to its fluorescent properties, BAQ has been employed as a probe in various biochemical assays. This capability allows real-time visualization of interactions involving biotin and its derivatives, enhancing our understanding of metabolic pathways .

Comparative Analysis

The following table summarizes the unique features and comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₈N₄O₂S | Dual functionality; anti-cancer properties; fluorescent probe |

| Biocytin | C₁₁H₁₈N₂O₄S | Natural form of biotin linked to lysine |

| 6-Aminoquinoline | C₉H₈N₂ | Lacks the biotin moiety; used as a basic scaffold |

| Biotinyl-p-aminobenzoate | C₁₃H₁₈N₂O₃S | Another derivative used for enzyme assays |

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919487 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-89-3 | |

| Record name | Biotinyl-6-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.